molecular formula C14H20O B146487 Spiro(1,4-methanonaphthalene-2(1H),2'-oxirane), 3,4,4a,5,8,8a-hexahydro-3',7-dimethyl- CAS No. 41816-03-9

Spiro(1,4-methanonaphthalene-2(1H),2'-oxirane), 3,4,4a,5,8,8a-hexahydro-3',7-dimethyl-

Cat. No. B146487
CAS RN: 41816-03-9
M. Wt: 204.31 g/mol
InChI Key: VKPRTBDRPNWOGL-UHFFFAOYSA-N
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Description

Spiro compounds are a unique class of organic compounds characterized by their spirocyclic structure, where two rings are joined by a single shared atom. The compound "Spiro(1,4-methanonaphthalene-2(1H),2'-oxirane), 3,4,4a,5,8,8a-hexahydro-3',7-dimethyl-" is a complex molecule that likely exhibits this spirocyclic structure, which can be involved in various chemical reactions and possess distinct physical and chemical properties.

Synthesis Analysis

The synthesis of spiro compounds can be intricate, involving multiple steps and various chemical reactions. For instance, the synthesis of spirodioxynaphthalenes, which are related to the spiro compound , involves the formation of a spiroketal unit linked to an oxidized naphthalene moiety. These compounds are synthesized through a series of reactions that may include oxidation, ketal formation, and spirocyclization . Similarly, spiro[benzo[d][1,3]oxazine-4,4'-isoquinoline]s are synthesized through a [4+1+1] annulation process involving N-aryl amidines, diazo homophthalimides, and O2, indicating the complexity and creativity involved in spiro compound synthesis .

Molecular Structure Analysis

The molecular structure of spiro compounds is defined by the presence of a spirocyclic center, which significantly influences the compound's reactivity and interaction with other molecules. Quantum-chemical calculations, as mentioned in the synthesis of spiroannelated methanofullerenes, help in understanding the electronic properties and the spatial arrangement of the addends in relation to the spiro center . These structural analyses are crucial for predicting the behavior of spiro compounds in various chemical environments.

Chemical Reactions Analysis

Spiro compounds can undergo a variety of chemical reactions, including rearrangements, ring-opening reactions, and cycloadditions. For example, spiro[2.6]nona-4,6,8-triene derivatives react with acids and bases to yield different products, such as heptafulvene derivatives and ether linkage compounds, through mechanisms that involve acid sensitivity and base-induced rearrangements . Additionally, 1,4-dihydrospiro[1,4-methanonaphthalene-9,1'-cyclopropane] derivatives exhibit rearrangement reactions when treated with benzyne, leading to the formation of allyl chlorides and other naphthalene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of spiro compounds are influenced by their unique molecular structures. These properties include solubility, melting points, boiling points, and reactivity towards various reagents. The electronic properties, such as acceptor abilities and reduction potentials, can be studied through electrochemical methods like cyclic voltammetry, as seen in the case of spiroannelated methanofullerenes . Understanding these properties is essential for the practical application of spiro compounds in chemical synthesis and the development of pharmaceuticals.

Scientific Research Applications

Chemical Synthesis and Reactions

Spiro compounds, such as the one , are often involved in various synthesis and rearrangement reactions. For instance, the reactions of benzyne with ester derivatives of spiro[2.4]hepta-4,6-dien-1-ylmethanol led to different rearrangement products, demonstrating the compound's reactivity and utility in producing complex chemical structures (Bayrak et al., 2018). Additionally, reactions involving spiro compounds can be utilized in the synthesis of various derivatives, as shown by the formation of spiro[fenchane-2,2′-(1,3,4)-thiadiazoline] and its subsequent reactions (Huisgen et al., 2001).

Photochromic Properties

Spiro compounds have also been studied for their photochromic properties. A study on a new spiro[indoline–naphthaline]oxazine derivative highlighted its excellent photochromic properties in different solvents, indicating potential applications in materials science and molecular devices (Li et al., 2015).

Material Sciences

In the field of material sciences, novel spiro compounds have been synthesized and analyzed for their physical properties. For example, a study on organosolubility and optical transparency of novel polyimides derived from a specific spiro compound revealed the materials' high thermal stability and transparency, suggesting applications in electronics and optics (Zhang et al., 2010).

Catalysis and Synthesis

Spiro compounds play a role in catalysis and synthesis of complex organic structures. The synthesis of spiro[benzo[a]pyrano[2,3-c]phenazine] derivatives using spiro compounds as catalysts underlines the importance of these compounds in facilitating chemical reactions and creating new molecules (Yazdani-Elah-Abadi et al., 2017).

properties

IUPAC Name

3,4'-dimethylspiro[oxirane-2,10'-tricyclo[6.2.1.02,7]undec-4-ene]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-8-3-4-11-10-6-13(12(11)5-8)14(7-10)9(2)15-14/h3,9-13H,4-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPRTBDRPNWOGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2(O1)CC3CC2C4C3CC=C(C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6052089
Record name 3,4,4a,5,8,8a-Hexahydro-3',7'-dimethylspiro[1,4-methanonaphthalene-2(1H),2'-oxirane]
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Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro(1,4-methanonaphthalene-2(1H),2'-oxirane), 3,4,4a,5,8,8a-hexahydro-3',7-dimethyl-

CAS RN

41816-03-9
Record name 3,4,4a,5,8,8a-Hexahydro-3′,7-dimethylspiro[1,4-methanonaphthalene-2(1H),2′-oxirane]
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Record name Spiro[1,4-methanonaphthalene-2(1H),2'-oxirane], 3,4,4a,5,8,8a-hexahydro-3',7-dimethyl-
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Record name 3,4,4a,5,8,8a-Hexahydro-3',7'-dimethylspiro[1,4-methanonaphthalene-2(1H),2'-oxirane]
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Record name 3,4,4a,5,8,8a-hexahydro-3',7'-dimethylspiro[1,4-methanonaphthalene-2(1H),2'-oxirane]
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